喹硫平 EP 杂质 P

描述

Synthesis Analysis

The synthesis of impurities found in quetiapine fumarate and hemifumarate involves complex organic reactions. The papers describe the isolation of these impurities using techniques such as reverse-phase preparative HPLC. The structures of the impurities were then established unambiguously by independent synthesis and confirmed by co-injection in HPLC to match the retention times with those of the impurities found in the crude samples . The synthesis of pharmacopeial impurities was also performed and analyzed by the European Pharmacopeial HPLC method, ensuring that the impurities correlated with the specified retention times .

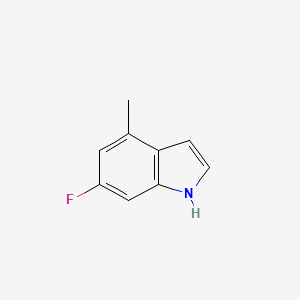

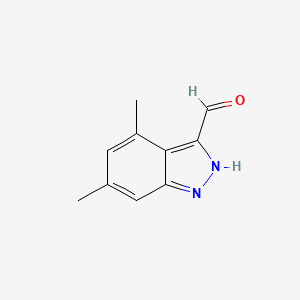

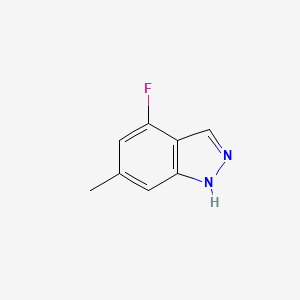

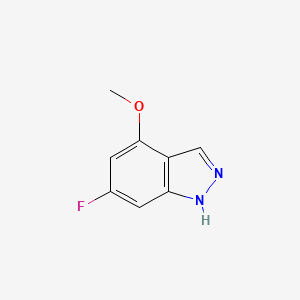

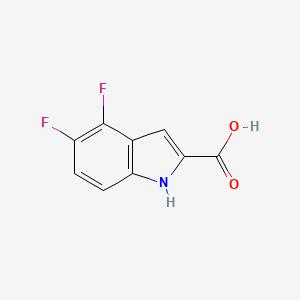

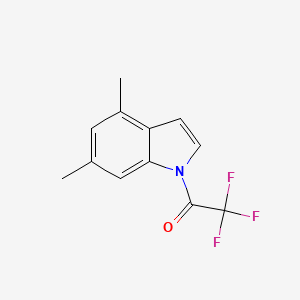

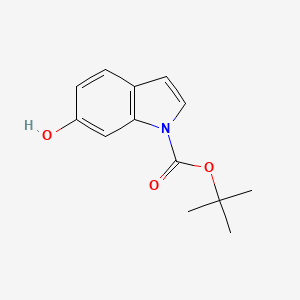

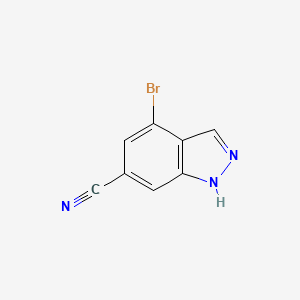

Molecular Structure Analysis

The molecular structures of the impurities were characterized using spectroscopic methods such as mass spectrometry (MS), infrared spectroscopy (IR), and nuclear magnetic resonance (NMR). These methods allowed for the assignment or confirmation of the structures of the impurities, which include various substituted piperazines and thiazepines . The structural elucidation of these compounds is essential for understanding their chemical behavior and potential impact on the safety and efficacy of the drug.

Chemical Reactions Analysis

The formation of impurities can occur through different chemical reactions during the synthesis of quetiapine. The papers discuss the proposed pathways and mechanisms that lead to the formation of these impurities. For example, impurities may arise from side reactions involving the starting materials or intermediates, or through degradation processes such as hydrolysis or oxidation . Understanding these reactions is important for optimizing the synthesis process to minimize the presence of impurities.

Physical and Chemical Properties Analysis

The physical and chemical properties of the impurities, such as solubility, stability, and reactivity, are influenced by their molecular structures. The papers describe forced degradation studies that were performed to assess the stability of quetiapine hemifumarate under various conditions, including acid, base, oxidative hydrolysis, thermal stress, and photolytic degradation . These studies help in determining the conditions that can lead to the formation of impurities and in developing methods to control their levels within acceptable limits.

科学研究应用

杂质谱表征:Stolarczyk 和 Kutner (2010) 的一项研究重点介绍了使用 LC-MS/MS 技术对喹硫平在药物开发过程中的杂质谱进行多维评估。该技术被提出作为表征活性药物成分 (API) 中合成和降解过程产生的杂质的现代替代方法(Stolarczyk & Kutner, 2010)。

潜在杂质的鉴定和表征:Stolarczyk 等人 (2009) 的研究使用光谱方法鉴别和表征了富马酸喹硫平中的七种潜在杂质。本研究详细阐述了这些杂质的结构和形成途径,有助于制药生产中的质量控制和安全性评估(Stolarczyk et al., 2009)。

杂质的分离和合成:Bharathi 等人 (2008) 的研究重点是富马酸喹硫平中杂质的鉴定、分离、合成和表征。该研究利用反相 HPLC 分离杂质,并采用光谱数据进行结构解析,为理解富马酸喹硫平生产中的杂质谱做出了重大贡献(Bharathi et al., 2008)。

用于测定富马酸喹硫平和相关化合物的分光光度法:El-Maraghy 和 Mohamed (2020) 开发了用于测定富马酸喹硫平和其相关化合物的分光光度法,强调了不同分析工具在解决药物分析中复杂混合物中的重要性(El-Maraghy & Mohamed, 2020)。

药典杂质合成和表征:Kumar 等人 (2012) 合成了和分析了富马酸氢喹硫平中的药典杂质,为制药生产中的质量保证和法规遵从性做出了贡献(Kumar et al., 2012)。

安全和危害

属性

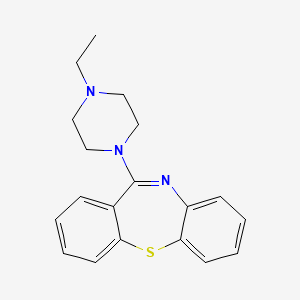

IUPAC Name |

6-(4-ethylpiperazin-1-yl)benzo[b][1,4]benzothiazepine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N3S/c1-2-21-11-13-22(14-12-21)19-15-7-3-5-9-17(15)23-18-10-6-4-8-16(18)20-19/h3-10H,2,11-14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUKQJNQKJWEVCE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(CC1)C2=NC3=CC=CC=C3SC4=CC=CC=C42 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101212479 | |

| Record name | 11-(4-Ethylpiperazin-1-yl)dibenzo[b,f][1,4]thiazepine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101212479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

323.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Quetiapine EP Impurity P | |

CAS RN |

1011758-03-4 | |

| Record name | 11-(4-Ethylpiperazin-1-yl)dibenzo[b,f][1,4]thiazepine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1011758-03-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | DES(2-hydroxyethoxy)quetiapine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1011758034 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 11-(4-Ethylpiperazin-1-yl)dibenzo[b,f][1,4]thiazepine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101212479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DES(2-HYDROXYETHOXY)QUETIAPINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RWH9KS2BXZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-Fluoro-1H-pyrrolo[3,2-b]pyridin-2(3H)-one](/img/structure/B1343683.png)